4-iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-iodo-1-methyl-3-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-5(2)7-6(8)4-10(3)9-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMKGQNLXOJAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and analgesic properties, as well as structure-activity relationships (SAR) derived from various studies.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study, several pyrazolone derivatives, including those similar to this compound, were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that these compounds could inhibit TNF-α by up to 85% at specific concentrations, showcasing their potential as anti-inflammatory agents .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| 4-Iodo-1-methyl... | 61–85 | 76–93 | |
| Phenylbutazone (control) | 57.41 | - | |
| Dexamethasone (control) | 76 | 86 |
Anticancer Potential
The anticancer activity of pyrazole derivatives has also been extensively studied. Compounds structurally related to this compound have shown promising results against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against MCF7 and HCT116 cell lines .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Iodo-1-methyl... | MCF7 | 0.46 | |
| Novel derivative A | HCT116 | 0.39 | |
| Doxorubicin (control) | MCF7 | - |
Analgesic Effects
In addition to anti-inflammatory and anticancer properties, pyrazole derivatives are known for their analgesic effects. Studies have indicated that compounds similar to this compound exhibit analgesic activity comparable to standard analgesics like phenylbutazone but with improved gastrointestinal tolerance .
Structure–Activity Relationship (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural modifications. For instance:
- Substituents at the 4-position : Variations in substituents can enhance or diminish activity; for example, the introduction of electron-withdrawing groups often increases potency.
- N-Methylation : Compounds with N-methyl groups generally show enhanced activity compared to their O-methylated counterparts .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A series of pyrazole derivatives were tested against various cancer cell lines, revealing that modifications at the N-position significantly affected anticancer potency.
- Inflammatory Models : Animal models demonstrated that specific pyrazolone derivatives reduced inflammation markers significantly more than conventional treatments.
Scientific Research Applications
Medicinal Chemistry
4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to new therapeutic agents. Notably, it has been investigated for potential use in developing antidepressants with rapid onset and minimal side effects. The synthesis of these antidepressants often involves metal-catalyzed reactions using transition metals like iron and nickel, aimed at constructing key structural motifs found in known antidepressant drugs.
Biological Studies
The compound has shown promise in biological studies, particularly for its antimicrobial and anticancer properties . Research indicates that derivatives of this pyrazole can interact with specific molecular targets, modulating enzyme or receptor activity, which is essential for therapeutic efficacy.
Industrial Applications
In addition to medicinal uses, this compound is utilized in the synthesis of agrochemicals and other industrial compounds. Its role as a precursor in the production of novel organoselenium compounds highlights its versatility in various chemical applications.
Antidepressant Development
A notable case study involves the synthesis of novel antidepressant molecules using this compound as a precursor. The synthesized compounds were evaluated for their efficacy in alleviating symptoms of moderate to severe depression. Clinical trials demonstrated significant improvement rates among patients treated with these new agents, emphasizing the compound's potential in psychiatric medicine.
Antimicrobial Activity
Another study focused on the antimicrobial properties of derivatives synthesized from this compound. Testing against various bacterial strains revealed promising results, indicating that modifications to the pyrazole structure could enhance antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Position and Halogen Effects
Halogen-Substituted Pyrazoles
Key Insights :
- Iodine offers superior reactivity in metal-catalyzed reactions compared to bromine or nitro groups.
- Nitro groups (e.g., in 43c) increase electron-withdrawing effects, altering redox properties and biological activity .
Carboxylic Acid Derivatives
Key Insights :
Tautomerism and Substituent Influence
- Tautomeric Stability: Unlike monosubstituted pyrazoles (e.g., 3(5)-trifluoromethyl-1H-pyrazoles), the fixed substituents at N1, C3, and C4 in the target compound prevent annular tautomerism, simplifying spectroscopic characterization .
Preparation Methods
Direct Iodination Using Iodine and Oxidants
According to a patent describing the synthesis of 1-methyl-4-iodopyrazole, the process involves reacting 1-methylpyrazole with iodine in the presence of an oxidant such as hydrogen peroxide. The reaction is performed at elevated temperatures (50-100°C) with molar ratios of iodine to pyrazole typically between 1:1.0 and 1:1.3, and oxidant to pyrazole between 1:1.0 and 2.0.
- Temperature: 50-100°C
- Reaction Time: 1-12 hours
- Molar Ratios: Iodine:pyrazole = 1:1.0-1.3; oxidant:pyrazole = 1:1.0-2.0
- Oxidant: Preferably hydrogen peroxide (15-50% concentration)
The reaction mechanism involves the substitution of a hydrogen atom at the 4-position of the pyrazole ring with iodine, facilitated by the oxidant which promotes the forward reaction by converting HI (hydrogen iodide) into iodine, thus shifting the equilibrium favorably.
Transition Metal-Free Iodocyclization
A recent method involves the transition metal-free iodocyclization of N-propargyl-N-tosylhydrazines with iodine, yielding 5-functionalized-4-iodo-pyrazoles. This approach is efficient and produces good yields, with the tosyl group removable to generate the desired pyrazole derivatives.
Incorporation of the Methyl Group at the 1-Position
The methyl group at the nitrogen atom (N-1) of the pyrazole ring is typically introduced via methylation of the pyrazole core before iodination. This can be achieved through methylation of pyrazole derivatives using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, or via nucleophilic substitution reactions.
Introduction of the Propan-2-yl (Isopropyl) Group at the 3-Position
The isopropyl group at the 3-position can be incorporated through several strategies:
- Alkylation of the pyrazole ring: Using isopropyl halides (e.g., isopropyl bromide or iodide) in the presence of base to alkylate the nitrogen or carbon centers.
- Precursor synthesis: Synthesizing the pyrazole core with the isopropyl substituent already attached, followed by iodination at the 4-position.
Overall Synthetic Route
Based on the compiled research and patents, a typical synthesis of this compound can be summarized as follows:
Data Table Summarizing Reaction Parameters
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 4-iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed iodination. For example, pyrazole precursors (e.g., 3-methyl-1-(propan-2-yl)-1H-pyrazole) may undergo iodination using iodine monochloride (ICl) in dichloromethane at 0–5°C . Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 substrate-to-iodinating agent) and using inert atmospheres to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical, as demonstrated in triazole-pyrazole hybrid syntheses .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. The iodo group’s deshielding effect is observable in C NMR (~90–100 ppm for C-I) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (CHIN) and detects isotopic patterns for iodine .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% as per synthetic standards) .
Q. How does the steric bulk of the propan-2-yl group influence the compound’s stability under varying storage conditions?
- Methodological Answer : The propan-2-yl group enhances steric protection of the pyrazole core, reducing susceptibility to oxidative degradation. Stability studies recommend storage at –20°C under argon, with periodic FT-IR monitoring for iodine loss or ring decomposition. TGA/DSC analysis (5–10°C/min ramp) can identify thermal degradation thresholds .
Advanced Research Questions
Q. What structural modifications to this compound could enhance its bioactivity, based on pyrazole SAR studies?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Substituting the 4-iodo group with trifluoromethyl (CF) or nitro (NO) may improve binding to hydrophobic pockets in biological targets, as seen in antiproliferative pyrazole derivatives .
- Ring Hybridization : Fusion with triazoles (via Cu-catalyzed azide-alkyne cycloaddition) or thiophenes can modulate solubility and target affinity .
- Regioisomeric Optimization : Shifting the iodo group from position 4 to 5 may alter steric interactions without compromising activity, as observed in tubulin-binding pyrazoles .
Q. How does this compound interact with tubulin in anticancer assays, and what computational tools validate these interactions?
- Methodological Answer :
- In Vitro Tubulin Polymerization Assay : Compare inhibition potency (IC) against combretastatin A-4 (CA-4) using purified tubulin (e.g., bovine brain) and spectrophotometric monitoring (350 nm) .
- Molecular Docking : Use AutoDock Vina to model interactions with the colchicine binding site. Focus on hydrophobic contacts between the iodo group and β-tubulin residues (e.g., Leu248, Ala354) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and entropy changes .
Q. What strategies resolve contradictory data in catalytic applications of iodopyrazole derivatives?
- Methodological Answer :
- Control Experiments : Test the compound’s role as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura) with/without palladium catalysts to distinguish direct participation vs. side reactions .
- Isotopic Labeling : Use I/I isotopic tracing to track iodine retention during catalysis .
- Kinetic Profiling : Compare turnover frequencies (TOF) under varying temperatures and solvent polarities to identify rate-limiting steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
